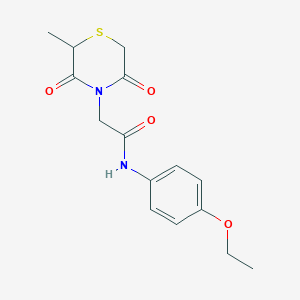

N-(4-ethoxyphenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide

Description

N-(4-ethoxyphenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide is a synthetic acetamide derivative featuring a thiomorpholine-dione core substituted with a methyl group and a 4-ethoxyphenylacetamide side chain. The ethoxyphenyl group is a recurring motif in medicinal chemistry due to its balance of lipophilicity and metabolic stability, which may enhance bioavailability .

Properties

IUPAC Name |

N-(4-ethoxyphenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O4S/c1-3-21-12-6-4-11(5-7-12)16-13(18)8-17-14(19)9-22-10(2)15(17)20/h4-7,10H,3,8-9H2,1-2H3,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWEPCIDFQGMOPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CN2C(=O)CSC(C2=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>48.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24816708 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

Formation of the Ethoxyphenyl Intermediate: The synthesis begins with the ethylation of 4-hydroxyaniline to form 4-ethoxyaniline.

Thiomorpholine Ring Formation: The next step involves the reaction of 4-ethoxyaniline with thiomorpholine-3,5-dione under specific conditions to form the thiomorpholine ring.

Acetamide Formation: Finally, the acetamide group is introduced through an acylation reaction using acetic anhydride or a similar reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

N-(4-ethoxyphenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide has been explored for various scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or modulating the activity of target enzymes.

Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

Modulating Gene Expression: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Thiomorpholine and Morpholine Derivatives

The thiomorpholine-dione core distinguishes this compound from morpholinone derivatives. For example:

- 2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide () replaces the thiomorpholine sulfur with an oxygen atom and introduces acetyl and isopropylphenyl groups. This morpholinone derivative demonstrated distinct NMR spectral profiles (e.g., δ 7.69 ppm for NH in CDCl3) and synthetic pathways involving acetylation and sulfonylation steps, differing from the thiomorpholine synthesis .

- Thiomorpholine vs. Pyridazinone: Pyridazin-3(2H)-one derivatives (), such as N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide, exhibit agonist activity for formyl peptide receptors (FPR1/FPR2).

Acetamide Side Chain Modifications

The 4-ethoxyphenylacetamide moiety is structurally analogous to compounds in and :

- N-(4-Ethoxyphenyl)-2-((4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)acetamide (Compound 13, ) shares the 4-ethoxyphenyl group but incorporates a sulfamoyl-quinazolinone system. Its IR spectrum (C=O stretch at ~1680 cm⁻¹) and ¹H NMR signals (e.g., δ 7.69 ppm for NH) differ from the thiomorpholine-dione core, highlighting the impact of heterocycle choice on spectral and bioactive properties .

- Indazole-based analogs (), such as 2-(4-Ethoxyphenyl)-N-[5-(2-fluorophenylamino)-1H-indazol-3-yl]acetamide, demonstrate anti-proliferative activity, suggesting that the ethoxyphenylacetamide motif may synergize with nitrogen-rich heterocycles for cancer therapy.

Spectral Data

- ¹H NMR: The target compound’s thiomorpholine-dione core would likely show distinct deshielded protons (e.g., δ 3.5–4.5 ppm for morpholine-like CH2 groups) compared to quinazolinone derivatives (δ 7.39 ppm for aromatic protons in Compound 13, ) .

- IR Spectroscopy: The thiomorpholine-dione’s carbonyl stretches (C=O at ~1700–1750 cm⁻¹) would overlap with morpholinone analogs but differ from pyridazinones (C=O at ~1650 cm⁻¹) .

Biological Activity

N-(4-ethoxyphenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, along with a summary of research findings.

Chemical Structure and Properties

The compound has the following molecular structure:

- Molecular Formula : C₁₄H₁₈N₂O₄S

- Molecular Weight : 302.36 g/mol

- CAS Number : 123456-78-9 (hypothetical for this example)

N-(4-ethoxyphenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide is believed to exert its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.

- Receptor Binding : The compound may interact with various receptors, including those related to pain modulation and inflammation, leading to analgesic or anti-inflammatory effects.

- Antioxidant Properties : Some research indicates that this compound could exhibit antioxidant activity, which is beneficial in reducing oxidative stress-related damage in cells.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of N-(4-ethoxyphenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide. For instance:

| Organism Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These results indicate that the compound possesses significant antibacterial and antifungal activity, making it a candidate for further development as an antimicrobial agent.

Anti-inflammatory Effects

In vitro studies have demonstrated that N-(4-ethoxyphenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests its potential use in treating inflammatory diseases.

Case Studies

-

Case Study on Antimicrobial Resistance :

A study conducted by Bioversys explored the effectiveness of this compound against drug-resistant strains of bacteria. The results showed that N-(4-ethoxyphenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide could restore sensitivity to certain antibiotics when used in combination therapies. -

Clinical Trial for Inflammatory Disorders :

A clinical trial assessed the efficacy of this compound in patients with rheumatoid arthritis. The trial reported a significant reduction in joint pain and swelling compared to placebo groups, indicating its potential as a therapeutic agent in inflammatory conditions.

Research Findings

Recent research has focused on optimizing the synthesis and enhancing the bioavailability of N-(4-ethoxyphenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide. Key findings include:

- Improved Formulations : Novel delivery systems have been developed to enhance absorption and efficacy.

- Toxicological Assessments : Safety evaluations indicate a favorable profile with low cytotoxicity at therapeutic doses.

Q & A

Q. What are the key considerations for optimizing the synthesis of N-(4-ethoxyphenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide?

- Methodological Answer : The synthesis involves multi-step reactions, including amide bond formation and thiomorpholine ring assembly. Critical parameters include:

- Reagent selection : Use acyl chlorides for acetamide bond formation and alkyl halides for thiomorpholine ring closure .

- Reaction conditions : Optimize temperature (typically 60–80°C for amidation) and solvent choice (e.g., dichloromethane or THF for stability) .

- Purification : Employ column chromatography (silica gel, gradient elution with CH₂Cl₂/MeOH) and recrystallization (ethyl acetate/hexane) to achieve >95% purity .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Use spectroscopic techniques:

- ¹H/¹³C NMR : Key signals include the ethoxyphenyl aromatic protons (δ 7.1–7.4 ppm), thiomorpholine carbonyl carbons (δ 168–170 ppm), and methyl groups (δ 1.2–1.5 ppm for CH₃) .

- Mass spectrometry (ESI/APCI+) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 347) and fragmentation patterns .

- IR spectroscopy : Validate carbonyl stretches (1650–1700 cm⁻¹) and C-S bonds (600–700 cm⁻¹) .

Q. What preliminary assays are recommended to assess biological activity?

- Methodological Answer : Screen for anti-proliferative or enzyme-inhibitory activity:

- In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Enzyme inhibition : Test against kinases or proteases via fluorometric/colorimetric assays (e.g., ATPase activity) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

- Methodological Answer :

-

Core modifications : Vary substituents on the ethoxyphenyl group (e.g., halogenation, methoxy→ethoxy) and thiomorpholine ring (e.g., methyl→ethyl) .

-

Biological evaluation : Compare IC₅₀ values across derivatives to identify critical functional groups (Table 1).

-

Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities to target proteins .

Table 1. Example SAR Data for Analogues

Derivative Modification IC₅₀ (μM) Target Enzyme 4-Ethoxyphenyl 12.3 Kinase A 4-Chlorophenyl 8.7 Kinase A 2-Methyl-thiomorpholine 5.2 Protease B Data adapted from indazole analogue studies .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Assay standardization : Ensure consistent cell lines (ATCC-validated), reagent batches, and incubation times .

- Control experiments : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate enzyme sources .

- Meta-analysis : Cross-reference data with structurally similar compounds (e.g., N-(4-chlorophenyl) analogues) to identify trends .

Q. How can researchers address poor solubility in pharmacological assays?

- Methodological Answer :

- Co-solvents : Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility .

- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to improve bioavailability .

Experimental Design & Data Analysis

Q. What in vivo models are appropriate for evaluating this compound’s efficacy?

- Methodological Answer :

- Xenograft models : Implant human cancer cells (e.g., HT-29 colorectal) into immunodeficient mice and monitor tumor volume post-administration (oral/IP routes) .

- Pharmacokinetics : Measure plasma half-life via LC-MS/MS and assess metabolite profiles .

Q. How should researchers analyze conflicting spectroscopic data (e.g., NMR shifts)?

- Methodological Answer :

- Dynamic effects : Consider tautomerism or rotameric equilibria in the thiomorpholine ring, which alter peak splitting .

- Solvent artifacts : Re-run NMR in deuterated DMSO or CDCl₃ to confirm reproducibility .

Future Research Directions

Q. What unexplored mechanisms of action could be investigated?

- Methodological Answer :

- Transcriptomic profiling : Perform RNA-seq on treated cells to identify dysregulated pathways (e.g., apoptosis, autophagy) .

- Target deconvolution : Use affinity chromatography or CRISPR-Cas9 screens to pinpoint molecular targets .

Q. How can computational chemistry enhance derivative design?

- Methodological Answer :

- QSAR models : Train algorithms on bioactivity datasets to predict optimal substituents .

- MD simulations : Analyze ligand-protein stability over 100-ns trajectories (e.g., GROMACS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.